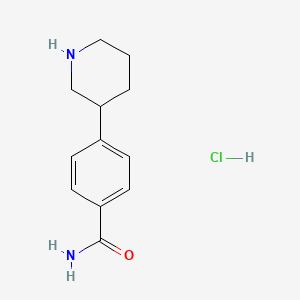

4-(Piperidin-3-yl)benzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(piperidin-3-yl)benzamide hydrochloride is a chemical compound that features a piperidine ring attached to a benzamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a common structural motif in many biologically active compounds, making this compound a valuable target for drug discovery and development .

Wirkmechanismus

Target of Action

The primary target of 4-(Piperidin-3-yl)benzamide HCl is the Hypoxia-inducible factor 1 (HIF-1), an important transcription factor that targets a series of adaptation genes under hypoxic conditions . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .

Mode of Action

4-(Piperidin-3-yl)benzamide HCl interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . It also upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Biochemical Pathways

The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironment .

Result of Action

The molecular and cellular effects of 4-(Piperidin-3-yl)benzamide HCl’s action include the induction of HIF-1α protein and downstream target gene p21, and the upregulation of cleaved caspase-3, which promotes tumor cells apoptosis .

Action Environment

The action of 4-(Piperidin-3-yl)benzamide HCl is influenced by environmental factors such as hypoxia. The increase of HIF expression in a hypoxic environment around the tumor tissue is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-3-yl)benzamide hydrochloride typically involves the reaction of 4-(piperidin-3-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the benzamide derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. These may include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(piperidin-3-yl)benzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

Reduction: The benzamide moiety can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often employ reagents like bromine or nitric acid.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Diseases

One of the most notable applications of 4-(Piperidin-3-yl)benzamide hydrochloride is in the treatment of cardiovascular diseases. Research indicates that derivatives of this compound can effectively lower plasma lipid levels, including low-density lipoprotein (LDL) cholesterol. These compounds have been explored for their potential to treat conditions such as hyperlipidemia, hypercholesterolemia, and atherosclerosis in mammals, including humans .

Table 1: Cardiovascular Applications

| Condition | Mechanism of Action | Reference |

|---|---|---|

| Hyperlipidemia | Lowers plasma lipid levels | |

| Atherosclerosis | Reduces LDL cholesterol | |

| Hypercholesterolemia | Therapeutic efficacy in lowering cholesterol levels |

Cancer Research

This compound has also been investigated for its role in cancer therapy. Studies have shown that certain derivatives can inhibit specific kinases involved in cancer progression, such as c-jun N-terminal kinase 3 (JNK3). Inhibition of JNK3 has been linked to reduced cell proliferation and increased apoptosis in cancer cells .

Table 2: Cancer Applications

| Target Kinase | Effect on Cancer Cells | Reference |

|---|---|---|

| JNK3 | Inhibition leads to reduced proliferation | |

| Other kinases | Potential for multi-target cancer therapies |

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have indicated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism involves disruption of bacterial cell walls and inhibition of essential metabolic pathways .

Table 3: Antimicrobial Efficacy

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Significant inhibition observed | |

| Escherichia coli | Moderate inhibition |

Clinical Trials for Cardiovascular Health

A clinical trial involving male rats administered with this compound revealed a dose-dependent reduction in plasma cholesterol levels. The study highlighted a significant decrease in LDL cholesterol without adversely affecting high-density lipoprotein (HDL) levels, suggesting a favorable lipid profile modification .

Antitumor Activity Assessment

In a study focused on the inhibition of JNK3, the administration of this compound resulted in decreased tumor growth rates in xenograft models. The findings support its potential as a therapeutic agent in oncology, particularly for tumors exhibiting high JNK3 activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(piperidin-4-yl)benzamide: Similar structure but with the piperidine ring attached at a different position.

4-(piperidin-3-yl)benzoic acid: Precursor in the synthesis of 4-(piperidin-3-yl)benzamide hydrochloride.

Piperine: A naturally occurring piperidine derivative with different pharmacological properties

Uniqueness

This compound is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of both the piperidine ring and the benzamide moiety allows for versatile interactions with biological targets, making it a valuable compound in drug discovery .

Biologische Aktivität

4-(Piperidin-3-yl)benzamide hydrochloride is a chemical compound that belongs to the class of benzamides with a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H16ClN1O

- Molecular Weight : 227.72 g/mol

- Structure : The compound features a piperidine ring attached to a benzamide structure, which is critical for its biological activity.

Research indicates that compounds with a piperidine-benzamide structure often interact with various biological targets, including receptors and enzymes involved in cancer progression and neurological disorders.

-

Antitumor Activity :

- A study highlighted that derivatives of piperidin-4-yl-benzamide exhibited significant antitumor properties. For instance, one derivative demonstrated an IC50 value of 0.25 µM against HepG2 liver cancer cells, indicating potent cytotoxicity .

- Mechanistically, these compounds may induce cell cycle arrest through modulation of key regulatory proteins such as p53 and cyclin B1 .

- Neuropharmacological Effects :

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and its derivatives:

Case Studies

- Anticancer Efficacy :

-

Neuropharmacological Investigation :

- Research into the interaction of benzoylpiperidine derivatives with serotonin receptors revealed notable affinities for various subtypes, which could be leveraged in developing treatments for depression and anxiety disorders. Compounds were found to exhibit a favorable safety profile compared to traditional antipsychotics .

Eigenschaften

IUPAC Name |

4-piperidin-3-ylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c13-12(15)10-5-3-9(4-6-10)11-2-1-7-14-8-11;/h3-6,11,14H,1-2,7-8H2,(H2,13,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCGMYITTLXSGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.